molecular formula C17H12BrCl2NO2 B287983 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B287983
Poids moléculaire: 413.1 g/mol
Clé InChI: KDIIQZAHDUSVDR-XVNBXDOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BRD73954, is a chemical compound that has gained attention in the scientific community for its potential use in drug discovery and development.

Mécanisme D'action

BRD73954 acts as a selective inhibitor of HDACs, specifically targeting HDAC6 and HDAC8. By inhibiting these enzymes, BRD73954 increases the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
BRD73954 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In addition, BRD73954 has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has antiviral activity, inhibiting the replication of viruses such as HIV and hepatitis C virus.

Avantages Et Limitations Des Expériences En Laboratoire

BRD73954 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of HDACs, making it a valuable tool for studying the role of these enzymes in disease. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several areas of future research that could be pursued with BRD73954. One potential direction is to further investigate its activity against different types of cancer and to explore its potential as a therapeutic agent. In addition, there is interest in developing more potent and selective HDAC inhibitors based on the structure of BRD73954. Finally, there is a need for more research to fully understand the mechanism of action of BRD73954 and its effects on gene expression and cellular signaling pathways.
In conclusion, BRD73954 is a promising compound with potential applications in drug discovery and development. Its selective inhibition of HDACs and its range of biochemical and physiological effects make it a valuable tool for studying disease mechanisms and developing new therapies. While there are some limitations to its use, further research into its activity and mechanism of action could lead to new insights into disease biology and the development of novel treatments.

Méthodes De Synthèse

BRD73954 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenylacetic acid with 1,3-cyclohexanedione, followed by bromination and amination reactions. The final product is obtained through a cyclization reaction. The synthesis method has been optimized to ensure high yield and purity of the compound.

Applications De Recherche Scientifique

BRD73954 has been identified as a potential lead compound for drug discovery and development. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and viral infections. In particular, BRD73954 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, BRD73954 has the potential to induce cell death in cancer cells and halt tumor growth.

Propriétés

Formule moléculaire

C17H12BrCl2NO2

Poids moléculaire

413.1 g/mol

Nom IUPAC

4-bromo-2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-6-4-11(18)8-13(17(15)23)16(22)7-3-10-2-5-12(19)9-14(10)20/h2-9H,1H3,(H,21,23)/b7-3+

Clé InChI

KDIIQZAHDUSVDR-XVNBXDOJSA-N

SMILES isomérique

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

SMILES canonique

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.